This group facilitates "Click Chemistry," a set of powerful tools for highly specific and efficient coupling reactions between molecules []. Azido-PEG8-acid can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules or undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO (dibenzylcyclooctyne) or BCN (difluorocyclooctyne) groups [].
This group allows Azido-PEG8-acid to form stable amide bonds with primary amine groups on various biomolecules. The reaction typically requires activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate benzotriyl tetramethylaminouronium) [].
These properties make Azido-PEG8-acid a valuable tool in several scientific research applications:
ADCs are a class of targeted cancer therapies where a cytotoxic drug is linked to an antibody via a linker molecule. Azido-PEG8-acid, with its non-cleavable PEG spacer and reactive functional groups, can be used as a linker in ADC design []. The PEG spacer enhances the drug's solubility and stability in circulation, while the azide group allows for conjugation to the antibody using click chemistry [].
PROTACs are a novel therapeutic approach that hijacks the body's natural protein degradation machinery. Azido-PEG8-acid can be employed as a linker in PROTAC development to connect a ligand targeting a protein of interest (POI) to a moiety that recruits E3 ubiquitin ligases, leading to POI degradation [].
Azido-PEG8-acid can be conjugated to various biomolecules like proteins, peptides, or nanoparticles through its functional groups. The azide group allows for further modification or labeling with fluorophores or other probes using click chemistry techniques []. This enables researchers to study biomolecular interactions, track their movement within cells, or develop targeted imaging agents.
Azido-PEG8-acid is a specialized compound that belongs to the family of polyethylene glycol derivatives, specifically characterized by the presence of an azide group () and a terminal carboxylic acid group (). The molecular formula for Azido-PEG8-acid is , with a molecular weight of 467.51 g/mol. This compound is notable for its high solubility in aqueous environments, making it suitable for various biochemical applications, particularly in drug development and nanotechnology .
Azido-PEG8-acid is primarily utilized in Click Chemistry, where the azide group can react with alkynes, bicyclo[6.1.0]nonyne (BCN), or dibenzocyclooctyne (DBCO) to form stable triazole linkages. This reaction occurs under mild conditions, making it advantageous for bioconjugation applications. Additionally, the terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazole-4-carboxylic acid) to form stable amide bonds .
Azido-PEG8-acid exhibits significant biological activity through its ability to facilitate the synthesis of antibody-drug conjugates (ADCs) and PROTAC (proteolysis-targeting chimera) molecules. The azide moiety allows for selective targeting and conjugation to biomolecules, enhancing the specificity and efficacy of therapeutic agents. Its application in drug delivery systems can improve pharmacokinetics and reduce off-target effects, making it a valuable tool in modern biomedicine .
The synthesis of Azido-PEG8-acid typically involves the following steps:
Azido-PEG8-acid has diverse applications across several fields:
Studies involving Azido-PEG8-acid focus on its interaction with various biomolecules through Click Chemistry. These interactions are crucial for understanding its potential in drug delivery systems and bioconjugation techniques. The stability of triazole linkages formed during reactions enhances the reliability of these interactions, making Azido-PEG8-acid a preferred choice for researchers exploring novel therapeutic strategies .
Azido-PEG8-acid shares similarities with several other compounds in the polyethylene glycol family, particularly those featuring azide or carboxylic acid functionalities. Here are some notable comparisons:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Azido-PEG8-amino | Azide, Amine | Contains an amino group for additional reactivity |
Azido-PEG8-carboxylic acid | Azide, Carboxylic Acid | Used primarily in drug conjugation |
2-Azido-PEG8-carbamoyl methoxyacetic acid | Azide, Carboxylic Acid | Combines azide functionality with carbamoyl group |
Azido-PEG8-NHS ester | Azide, NHS Ester | Facilitates coupling reactions with amines |
Azido-PEG8-acid stands out due to its dual functionality that allows for both Click Chemistry reactions and amide bond formation, making it exceptionally versatile for various biomedical applications .
Azido-PEG8-acid, systematically named 1-azido-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid, belongs to the class of heterobifunctional PEG derivatives. Its molecular formula, $$ \text{C}{19}\text{H}{37}\text{N}{3}\text{O}{10} $$, comprises an eight-unit PEG chain ($$ \text{-OCH}2\text{CH}2\text{-} $$) flanked by an azide ($$ \text{-N}_3 $$) and a carboxylic acid ($$ \text{-COOH $$) group. The PEG spacer enhances solubility in aqueous and organic solvents, while the azide enables bioorthogonal "click" reactions with alkynes or cyclooctynes.
Structural Features:
The SMILES notation $$ \text{OC(CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])=O} $$ underscores its linear architecture.
Azido-PEG8-acid emerged alongside advancements in click chemistry, a concept formalized by Sharpless in 2001. Early bioconjugation techniques, such as Staudinger ligation and native chemical ligation, faced limitations like phosphine oxidation or slow kinetics. The discovery of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in 2002 revolutionized the field, enabling rapid, selective conjugations under physiological conditions.
PEG derivatives like Azido-PEG8-acid gained prominence due to their ability to:
Azido-PEG8-acid exhibits distinct properties critical for biomedical applications:
The azide group remains stable in aqueous buffers (pH 6–8), while the carboxylic acid permits activation to NHS esters for amine coupling.
Azido-PEG8-acid addresses key challenges in drug development:
For example, in ADCs, it links cytotoxic drugs to monoclonal antibodies, optimizing therapeutic indices.
Recent studies highlight Azido-PEG8-acid’s versatility:
Ongoing research explores its use in PROTACs (proteolysis-targeting chimeras) and mRNA delivery systems.
Azido-PEG8-acid is a polyethylene glycol (PEG) derivative characterized by its unique functional groups and molecular architecture [1]. The compound has a molecular formula of C₁₉H₃₇N₃O₁₀, which reflects its complex structure comprising carbon, hydrogen, nitrogen, and oxygen atoms [3] [5]. The molecular weight of Azido-PEG8-acid is 467.51 g/mol, making it a medium-sized molecule in the spectrum of PEG derivatives [3] [9].
The structural framework of Azido-PEG8-acid consists of three primary components: an azide terminal group, a polyethylene glycol chain with 8 repeating units, and a carboxylic acid terminal group [1]. The azide group (N₃) is positioned at one end of the molecule, providing a reactive site for click chemistry applications [1] [8]. The PEG chain forms the central backbone of the molecule, consisting of 8 repeating ethylene oxide units (-CH₂CH₂O-) that create a flexible, hydrophilic spacer [3]. At the opposite terminus, the carboxylic acid group (-COOH) offers another reactive site for various chemical transformations [1].
The systematic chemical name for Azido-PEG8-acid is 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, which precisely describes its structural arrangement [3]. The compound features a linear configuration with a total of 28 atoms in its PEG spacer, creating a distance of approximately 32.2 Å between the functional end groups [18]. This extended conformation contributes to the compound's unique chemical properties and applications in various scientific fields [1] [3].
The molecular structure lacks stereogenic centers, as indicated by a defined atom stereocenter count of zero [3]. This absence of stereoisomerism simplifies its synthesis and characterization, ensuring consistent chemical behavior across different batches [3] [17]. The InChI key for Azido-PEG8-acid is URUGOEBULOZLBF-UHFFFAOYSA-N, providing a standardized digital representation of its chemical structure [3].
Azido-PEG8-acid presents as a colorless to light yellow viscous liquid at room temperature [3] [17]. This physical state is consistent with other PEG derivatives of similar molecular weight, as PEGs with molecular weights between 400-700 g/mol typically exist as viscous liquids [27]. The compound's appearance can vary slightly between batches, but the consistency remains that of a viscous liquid with a slight coloration ranging from completely colorless to a pale yellow hue [3] [17].
The physical properties of Azido-PEG8-acid are significantly influenced by its PEG backbone [27]. The compound has a calculated LogP value of -0.6, indicating its slightly hydrophilic nature [3]. This property is crucial for understanding its partition behavior between aqueous and organic phases, suggesting a preference for aqueous environments while maintaining some affinity for organic media [3] [27].
Azido-PEG8-acid possesses 1 hydrogen bond donor (the carboxylic acid group) and 12 hydrogen bond acceptors (oxygen atoms in the PEG chain and nitrogen atoms in the azide group) [3]. These characteristics contribute to its intermolecular interaction capabilities and influence its solubility profile in various solvents [3] [25]. The molecule contains 32 heavy atoms (non-hydrogen atoms) and features 27 rotatable bonds, which confer significant conformational flexibility [3]. This flexibility allows the molecule to adopt multiple conformations in solution, affecting its interaction with solvents and other molecules [3] [26].
The complexity value of Azido-PEG8-acid is reported as 453, which is a measure of its structural intricacy based on bond connectivity and atomic arrangement [3]. This moderate complexity value reflects the compound's linear structure with multiple repeating units and functional end groups [3] [27].
Unlike many smaller organic molecules, Azido-PEG8-acid does not have a well-defined melting or boiling point due to its polymeric nature [5]. Instead, it undergoes gradual thermal transitions typical of PEG derivatives [27]. The compound's density, while not precisely reported for Azido-PEG8-acid specifically, is expected to be approximately 1.1-1.2 g/cm³ based on similar PEG derivatives [6] [27].
Azido-PEG8-acid exhibits distinctive spectroscopic characteristics that facilitate its identification and purity assessment [17]. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about the compound [17]. The proton (¹H) NMR spectrum of Azido-PEG8-acid shows characteristic signals consistent with its structure, particularly the prominent peaks around 3.6 ppm corresponding to the methylene protons of the PEG chain [17] [13]. These signals typically appear as complex multiplets due to the repeating ethylene oxide units in the molecule [13] [17].
Mass spectrometry analysis of Azido-PEG8-acid reveals a molecular ion peak at m/z 467.51 [M+H]⁺, confirming its molecular weight and supporting the proposed molecular formula C₁₉H₃₇N₃O₁₀ [17]. This analytical technique provides crucial verification of the compound's identity and can detect potential impurities or degradation products [17] [4].
Infrared (IR) spectroscopy offers additional structural insights through the identification of characteristic functional groups [25] [28]. The azide group in Azido-PEG8-acid produces a strong antisymmetric stretching band at approximately 2100-2110 cm⁻¹, which serves as a diagnostic marker for this functional group [28]. This band arises from the unique vibrational modes of the N₃ moiety and is relatively insensitive to conformational changes in the molecule [28].
The carboxylic acid functionality in Azido-PEG8-acid generates several characteristic IR bands [25]. The carbonyl (C=O) stretching vibration appears at approximately 1700-1730 cm⁻¹, while the hydroxyl (O-H) group produces a broad stretching band extending from 3500 to 2500 cm⁻¹ [25]. Additionally, the O-H bending vibration (wag) is typically observed around 900-960 cm⁻¹ [25]. These spectral features collectively confirm the presence of the carboxylic acid group in the molecule [25].
The PEG chain in Azido-PEG8-acid contributes to the IR spectrum with C-O-C stretching vibrations at approximately 1100-1150 cm⁻¹ and C-H stretching bands at 2850-2950 cm⁻¹ [22] [27]. These signals are characteristic of the polyethylene glycol backbone and help confirm the presence of the PEG8 segment in the molecule [27].
Ultraviolet-visible (UV-Vis) spectroscopy has limited diagnostic value for Azido-PEG8-acid due to the absence of strong chromophores in its structure [3] [4]. The compound typically exhibits weak absorption in the UV region, primarily attributed to the azide group and possibly the carboxylic acid functionality [4].
Collectively, these spectroscopic techniques provide complementary information that enables comprehensive characterization of Azido-PEG8-acid, confirming its structural integrity, purity, and identity [17] [25] [28].
Azido-PEG8-acid demonstrates excellent solubility across a range of solvent systems, a property largely attributed to its PEG backbone and functional end groups [1] [3]. The compound's solubility profile is of particular importance for its applications in various chemical and biological contexts [1] [27].
In aqueous environments, Azido-PEG8-acid exhibits good solubility due to the hydrophilic nature of its PEG chain [1]. The polyethylene glycol segment forms hydrogen bonds with water molecules through its oxygen atoms, facilitating dissolution [1] [27]. This enhanced aqueous solubility is a key feature of the compound, as the PEG spacer specifically functions to increase the water compatibility of molecules to which it is attached [1] [26].
Dimethyl sulfoxide (DMSO) serves as an excellent solvent for Azido-PEG8-acid, with reported solubility of approximately 100 mg/mL (213.90 mM) [3]. This high solubility in DMSO makes it a preferred solvent for preparing stock solutions of the compound for various applications [3] [12]. The strong solvating power of DMSO for Azido-PEG8-acid stems from its ability to interact with both the polar and non-polar regions of the molecule [3].
Azido-PEG8-acid also dissolves readily in dichloromethane (DCM), demonstrating its compatibility with chlorinated organic solvents [6]. This solubility in DCM is valuable for organic synthesis applications involving the compound [6]. Similarly, the compound is soluble in ethanol, reflecting its affinity for alcoholic solvents [27]. This solubility in ethanol is consistent with the general behavior of PEG derivatives, which typically show good compatibility with short-chain alcohols [27].
Based on the known properties of similar PEG derivatives, Azido-PEG8-acid is likely soluble in other common organic solvents such as acetonitrile and toluene [27]. This broad solvent compatibility enhances its utility in diverse chemical processes [27].
For biological and pharmaceutical applications, Azido-PEG8-acid has been tested in various formulations [8]. In a mixture containing 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline (Formulation 1), the compound demonstrates solubility of at least 2.5 mg/mL (5.35 mM), forming a clear solution [8]. Similar solubility is observed in alternative formulations, including 10% DMSO with 90% (20% SBE-β-CD in saline) (Formulation 2) and 10% DMSO with 90% corn oil (Formulation 3) [8]. These formulation studies highlight the versatility of Azido-PEG8-acid in complex solvent systems relevant to biological applications [8].
The compound's solubility behavior reflects its amphiphilic character, with the hydrophilic PEG chain and the more hydrophobic azide and carboxylic acid end groups contributing to its interaction with different solvent environments [1] [27]. This balanced solubility profile makes Azido-PEG8-acid particularly valuable as a linker in various chemical and biological applications [1] [3] [8].
Traditional synthetic approaches for Azido-PEG8-acid have primarily relied on well-established polyethylene glycol functionalization protocols developed over several decades. The conventional methodology typically involves a multi-step process beginning with the synthesis of the polyethylene glycol backbone through anionic ring-opening polymerization of ethylene oxide [1] [2]. This process utilizes methanol or water as initiators under basic conditions, typically employing sodium hydroxide or potassium hydroxide as catalysts at temperatures ranging from 120-150°C [1].
The most widely employed conventional approach for introducing azide functionality involves the mesylation-azidation sequence, first reported in the 1980s and subsequently refined for polyethylene glycol derivatives [3] [4]. This methodology begins with the treatment of polyethylene glycol-8 diol with methanesulfonyl chloride in the presence of triethylamine in dichloromethane at reduced temperatures (-10°C to 0°C). The reaction proceeds through nucleophilic substitution at the primary hydroxyl termini, yielding the corresponding dimesylate intermediate with typical conversion rates of 95-99% [3].
Following mesylation, the azide groups are introduced through nucleophilic displacement using sodium azide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. This reaction typically requires elevated temperatures (65-80°C) and extended reaction times (12-24 hours) to achieve complete conversion [3]. The mechanism proceeds through an SN2 displacement, with the azide anion acting as the nucleophile and the mesylate group serving as the leaving group.
For the introduction of the terminal carboxylic acid functionality, conventional methods employ oxidation of the corresponding alcohol or ester hydrolysis protocols. The oxidation approach utilizes Jones reagent (chromium trioxide in sulfuric acid) or more environmentally benign alternatives such as 2,2,6,6-tetramethylpiperidine-1-oxyl radical-catalyzed oxidation in the presence of bleach [4]. These methods typically achieve yields ranging from 75-85% but require careful purification to remove chromium residues or other oxidizing agents.
The conventional approaches offer several advantages, including well-documented protocols, established scale-up procedures, and reliable reproducibility. However, these methodologies also present significant drawbacks, particularly the requirement for harsh reaction conditions, extensive purification protocols, and the generation of substantial amounts of organic waste [3] [4]. Additionally, the use of toxic reagents such as methanesulfonyl chloride and chromium-based oxidizing agents raises environmental and safety concerns, particularly for large-scale production applications.
Contemporary synthetic approaches for Azido-PEG8-acid synthesis have been revolutionized by the development of click chemistry methodologies and bioorthogonal reaction strategies. These modern approaches emphasize mild reaction conditions, high selectivity, and minimal byproduct formation, addressing many limitations associated with conventional synthetic methods [5] [6].
Copper-catalyzed azide-alkyne cycloaddition represents one of the most significant advances in polyethylene glycol azide synthesis [5] [6]. This methodology enables the regioselective formation of 1,4-disubstituted triazoles through the reaction of terminal alkynes with organic azides in the presence of copper(I) catalysts. For Azido-PEG8-acid synthesis, this approach allows for the direct coupling of pre-formed polyethylene glycol-alkyne derivatives with azido-containing carboxylic acid precursors. The reaction proceeds under mild aqueous conditions at room temperature, typically achieving conversion rates exceeding 90% within 2-6 hours [6].
The catalytic system most commonly employed utilizes copper(I) iodide or in situ generated copper(I) species from copper(II) sulfate reduction with sodium ascorbate. Ligand systems such as tris(benzyltriazolylmethyl)amine have been developed to enhance catalyst stability and reaction efficiency, particularly in aqueous media containing polyethylene glycol substrates [6]. These ligand-accelerated catalytic systems demonstrate remarkable tolerance toward functional group diversity and provide excellent regioselectivity for 1,4-triazole formation.
Strain-promoted azide-alkyne cycloaddition has emerged as a particularly attractive metal-free alternative that eliminates copper toxicity concerns while maintaining high reaction efficiency [5] [7] [8]. This approach utilizes strained cyclooctyne derivatives such as dibenzocyclooctyne or difluorocyclooctyne, which undergo rapid cycloaddition with azides without external catalysts. The reaction mechanism proceeds through a concerted [3+2] cycloaddition, with the ring strain providing the driving force for reaction [7].
Recent innovations in strain-promoted azide-alkyne cycloaddition have focused on the development of more reactive cyclooctyne derivatives. Compounds such as dibenzocyclooctyne demonstrate second-order rate constants approaching 1.0 M⁻¹s⁻¹ in aqueous media, enabling rapid bioconjugation under physiological conditions [7]. These methodologies have proven particularly valuable for applications requiring biocompatibility, as they avoid the cytotoxicity associated with copper catalysts.
Solid-phase stepwise synthesis represents another innovative approach that addresses purification challenges associated with polyethylene glycol derivatives [9]. This methodology utilizes polymer-supported synthesis platforms, typically based on polystyrene resins functionalized with appropriate linker groups. The stepwise approach involves iterative cycles of deprotection, coupling, and washing, enabling the construction of monodisperse polyethylene glycol derivatives without chromatographic purification [9].
The solid-phase approach offers several advantages, including simplified purification protocols, reduced waste generation, and the ability to produce monodisperse products. However, the methodology is currently limited to shorter polyethylene glycol chains due to steric constraints and reduced reaction efficiency on solid supports [9]. Recent developments have focused on improving resin accessibility through the use of higher loading resins and optimized spacer groups.
Enzymatic synthesis methodologies have gained increasing attention as environmentally sustainable alternatives to chemical synthesis [10]. These approaches utilize engineered enzymes such as transglutaminases or lipases to catalyze the formation of polyethylene glycol conjugates under mild aqueous conditions. The enzymatic approaches offer excellent selectivity and eliminate the need for harsh chemical reagents, although they are currently limited by substrate scope and reaction scale [10].
The translation of laboratory-scale synthetic methodologies to industrial production scales requires careful consideration of multiple factors, including process economics, safety requirements, environmental impact, and product quality specifications [11] [12]. Large-scale production of Azido-PEG8-acid presents unique challenges due to the specialized handling requirements for azide-containing compounds and the stringent purity specifications required for pharmaceutical applications [11].
Economic considerations play a central role in process selection for large-scale production. Raw material costs for ethylene oxide, the primary building block for polyethylene glycol synthesis, represent a significant portion of overall production expenses. Current market prices for pharmaceutical-grade ethylene oxide range from $2,000-3,000 per metric ton, with prices fluctuating based on crude oil costs and production capacity [12]. The specialized nature of azide chemistry introduces additional cost factors, including the need for specialized equipment, enhanced safety protocols, and waste treatment systems [11].
Process safety considerations are particularly critical for large-scale azide synthesis due to the potential explosive nature of organic azides and the toxicity of ethylene oxide [11]. Industrial production facilities must implement comprehensive safety management systems, including specialized ventilation systems, automated monitoring equipment, and emergency response protocols. The design of reactor systems requires careful attention to temperature control, pressure relief systems, and static electricity elimination to prevent uncontrolled decomposition reactions [11].
Scale-up of click chemistry methodologies presents both opportunities and challenges for industrial production. While these reactions generally proceed under mild conditions with high selectivity, the cost of specialized reagents such as cyclooctyne derivatives can be prohibitive for large-scale applications [13]. Current pricing for dibenzocyclooctyne derivatives exceeds $10,000 per kilogram, making them economically unfeasible for commodity-scale production [13].
Recent developments in continuous flow reactor technology offer promising solutions for large-scale azide synthesis [11]. Continuous flow systems provide enhanced heat and mass transfer characteristics, improved safety through reduced inventory of hazardous intermediates, and better process control compared to traditional batch reactors. These systems are particularly well-suited for fast reactions such as click chemistry, where precise residence time control can optimize conversion and selectivity [11].
Quality control requirements for pharmaceutical-grade Azido-PEG8-acid necessitate sophisticated analytical capabilities and process control systems [14]. Industrial production facilities must implement real-time analytical monitoring to ensure consistent product quality, including molecular weight distribution, purity specifications, and residual impurity levels. The implementation of Process Analytical Technology principles enables continuous monitoring and control of critical process parameters [14].
Environmental considerations have become increasingly important factors in process design and selection. Traditional synthetic methodologies generate significant quantities of organic waste, particularly halogenated solvents and heavy metal-containing waste streams [15]. Modern production facilities must implement comprehensive waste treatment systems and solvent recovery protocols to minimize environmental impact. Green chemistry principles, including atom economy optimization and solvent-free reaction conditions, are increasingly being incorporated into industrial process design [15].
Regulatory compliance requirements add additional complexity to large-scale production planning. Pharmaceutical applications require compliance with Good Manufacturing Practice regulations, which mandate extensive documentation, validation protocols, and quality assurance systems [11]. The specialized nature of azide chemistry may require additional regulatory approvals and safety assessments, particularly for new synthetic methodologies not previously employed in pharmaceutical manufacturing [11].
The purification of Azido-PEG8-acid presents unique technical challenges due to the polar nature of polyethylene glycol chains, the reactivity of azide functional groups, and the requirement for high purity specifications in pharmaceutical applications [16]. Traditional purification methodologies developed for small organic molecules often prove inadequate for polyethylene glycol derivatives, necessitating specialized approaches and techniques [16].
Size exclusion chromatography represents one of the most widely employed purification techniques for polyethylene glycol derivatives [16]. This methodology separates compounds based on their hydrodynamic radius, enabling the separation of polyethylene glycol products from lower molecular weight impurities and unreacted starting materials. However, the technique suffers from limited resolution for compounds of similar molecular weight, making it challenging to separate positional isomers or products with different degrees of functionalization [16].
The selection of appropriate gel filtration media is critical for effective separation. Cross-linked dextran gels such as Sephadex G-25 and G-50 have been widely employed for polyethylene glycol purification, offering good resolution for molecular weights below 5,000 Da [16]. For higher molecular weight applications, polyacrylamide-based gels provide improved resolution and chemical stability. Recent developments in rigid polymer supports, including hydroxylated methacrylate resins, offer enhanced mechanical stability and improved flow characteristics [16].
Ion exchange chromatography provides an alternative purification approach based on electrostatic interactions between charged functional groups and the chromatographic stationary phase [16]. For Azido-PEG8-acid, the terminal carboxylic acid group enables purification using anion exchange resins under appropriate pH conditions. However, the presence of polyethylene glycol chains can shield surface charges, reducing the effectiveness of ion exchange separation [16].
The optimization of mobile phase conditions is critical for effective ion exchange purification. Buffer systems must be carefully selected to maintain appropriate pH while minimizing interference with the separation process. Volatile buffer systems such as ammonium acetate or triethylammonium bicarbonate are preferred for applications requiring subsequent mass spectrometric analysis [16]. The ionic strength of the mobile phase must be optimized to balance retention with resolution, typically requiring gradient elution protocols [16].
Hydrophobic interaction chromatography offers a complementary separation mechanism based on hydrophobic interactions between the analyte and the stationary phase [16]. While polyethylene glycol chains are generally hydrophilic, the presence of azide groups and aromatic functionalities can provide sufficient hydrophobic character for effective separation. However, this technique typically exhibits limited capacity and poor resolution compared to other chromatographic methods [16].
Reverse phase high-performance liquid chromatography provides excellent resolution and peak shape for polyethylene glycol derivatives but presents compatibility challenges with non-volatile buffer systems commonly used in polyethylene glycol synthesis [16]. The development of volatile mobile phase systems compatible with mass spectrometric detection has expanded the applicability of this technique. However, the strong retention of polyethylene glycol derivatives often requires high organic content mobile phases, which can compromise separation selectivity [16].
Two-dimensional liquid chromatography approaches have been developed to address the limitations of single-dimension separations [17] [18]. These systems combine orthogonal separation mechanisms, such as size exclusion followed by reverse phase chromatography, to achieve enhanced resolution and peak capacity. The implementation of heart-cutting techniques enables the selective transfer of target compounds between dimensions while eliminating interfering components [17].
Polyethylene glycol precipitation represents a non-chromatographic purification approach that exploits the differential solubility of polyethylene glycol derivatives in organic solvents [19] [20]. This technique involves the addition of precipitating agents such as diethyl ether or isopropanol to aqueous solutions containing polyethylene glycol products. While this approach offers excellent scalability and cost-effectiveness, it provides limited selectivity and may result in co-precipitation of impurities [19].
The development of specialized detection systems has addressed challenges associated with the lack of chromophoric groups in polyethylene glycol derivatives [17] [18]. Charged aerosol detection provides universal detection capabilities with excellent sensitivity for non-volatile compounds. This detection method has proven particularly valuable for quantitative analysis of polyethylene glycol derivatives and impurity profiling [17] [18].
Membrane-based separation techniques, including ultrafiltration and dialysis, offer alternative approaches for polyethylene glycol purification [21]. These techniques provide gentle separation conditions that minimize degradation of sensitive functional groups while enabling the removal of low molecular weight impurities. However, the resolution of these techniques is limited, and they are primarily suitable for gross purification applications [21].
Comprehensive quality control and characterization of Azido-PEG8-acid requires a multi-analytical approach that addresses molecular weight determination, purity assessment, functional group quantification, and structural confirmation [14]. The unique properties of polyethylene glycol derivatives, including their hygroscopic nature, polydispersity, and lack of strong chromophoric groups, present specific analytical challenges that must be addressed through specialized methodologies [22] [14].
Proton nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization and end-group quantification of polyethylene glycol derivatives [22] [23] [24]. However, the analysis of azido-polyethylene glycol compounds presents specific challenges due to the overlap of azide-bearing methylene proton signals with the pervasive polyethylene glycol backbone signals. The resolution of this analytical challenge requires careful attention to carbon-13 coupling effects and the use of specialized pulse sequences [22].
The accurate determination of molecular weight by proton nuclear magnetic resonance spectroscopy requires recognition that standard one-dimensional spectra are not carbon-13 decoupled [22]. The natural abundance of carbon-13 (1.1%) results in the appearance of satellite peaks for the methylene protons of the polyethylene glycol backbone. These carbon-13 coupled peaks can be exploited for accurate molecular weight determination by comparing their integration to that of terminal functional groups [22].
Click chemistry derivatization has emerged as a powerful approach for facilitating nuclear magnetic resonance analysis of azido-polyethylene glycol derivatives [23] [24]. This methodology involves the treatment of azido-polyethylene glycol compounds with terminal alkynes under copper-catalyzed azide-alkyne cycloaddition conditions to form characteristic triazole adducts. The resulting triazole protons appear as distinctive singlets in the aromatic region of the proton nuclear magnetic resonance spectrum, enabling straightforward quantitative analysis [23].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides complementary molecular weight information with excellent mass accuracy [25] [26] [27]. This technique is particularly valuable for polydispersity assessment and the detection of minor impurities that may not be readily apparent by nuclear magnetic resonance spectroscopy. However, the analysis of polyethylene glycol derivatives requires careful optimization of matrix selection and ionization conditions to minimize fragmentation and optimize signal intensity [26].
The selection of appropriate matrix systems is critical for successful matrix-assisted laser desorption/ionization analysis of polyethylene glycol derivatives. 2,5-Dihydroxybenzoic acid and α-cyano-4-hydroxycinnamic acid have proven most effective for polyethylene glycol molecular weights below 5,000 Da [26]. For higher molecular weight compounds, dithranol and trans-3-indoleacrylic acid provide improved ionization efficiency. The addition of cationizing agents such as sodium trifluoroacetate or potassium trifluoroacetate enhances ionization and reduces spectral complexity [26].
Electrospray ionization mass spectrometry offers advantages for the analysis of functionalized polyethylene glycol derivatives, particularly those containing ionizable functional groups such as carboxylic acids [25]. This soft ionization technique minimizes fragmentation while providing excellent sensitivity for molecular ion detection. However, the analysis of polyethylene glycol derivatives can be complicated by charge state distributions and the formation of multiple adduct ions [25].
The development of post-column addition techniques has significantly improved the mass spectrometric analysis of polyethylene glycol derivatives [25]. This approach involves the addition of charge-reducing reagents such as diethylmethylamine or triethylamine to the liquid chromatography effluent prior to mass spectrometric detection. The resulting ammonium adducts exhibit reduced charge states and simplified mass spectra, facilitating accurate mass determination [25].
Fourier transform infrared spectroscopy provides valuable information regarding functional group presence and structural confirmation [28]. The azide functional group exhibits a characteristic strong absorption band at approximately 2100 cm⁻¹, which serves as a diagnostic indicator for azide incorporation. The polyethylene glycol backbone shows characteristic C-H stretching vibrations at 2800-3000 cm⁻¹ and C-O stretching vibrations at 1000-1200 cm⁻¹ [28].
Size exclusion chromatography with multi-angle light scattering detection enables the determination of absolute molecular weights without the need for polymer standards [14]. This technique is particularly valuable for polydispersity assessment and the detection of aggregation or degradation products. However, the method requires careful calibration and optimization of detector parameters to ensure accurate results [14].
High-performance liquid chromatography with charged aerosol detection has emerged as a powerful technique for quantitative analysis and purity assessment of polyethylene glycol derivatives [17] [18]. This detection method provides universal response for non-volatile compounds while maintaining excellent sensitivity and reproducibility. The technique is particularly valuable for impurity profiling and batch-to-batch consistency assessment [17] [18].
The implementation of comprehensive quality control protocols requires the establishment of appropriate specifications and acceptance criteria for each analytical parameter [14]. Typical specifications for pharmaceutical-grade Azido-PEG8-acid include molecular weight within ±5% of theoretical value, purity ≥95% by high-performance liquid chromatography, azide content within ±10% of theoretical value, and residual solvent levels below International Conference on Harmonisation guidelines [14].
Stability studies represent a critical component of quality control programs, particularly for azide-containing compounds that may undergo decomposition under certain storage conditions [29]. Accelerated stability protocols typically involve storage at elevated temperatures (40°C, 60°C) and humidity conditions (75% relative humidity) with periodic analysis to assess degradation kinetics. Photo-stability studies under International Conference on Harmonisation conditions are also required to assess light sensitivity [29].